4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid
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Overview
Description
4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C7H4BF2NO6 and a molecular weight of 246.92 g/mol . This compound is characterized by the presence of carboxy, difluoro, and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. In the context of Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling suggests it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the context .
Pharmacokinetics
The compound’s predicted density is 177±01 g/cm3, and its predicted boiling point is 4803±550 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential role in SM cross-coupling, it may contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests it may be stable under a wide range of temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxy group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Carboxy-3,5-difluoro-2-aminophenylboronic acid.
Reduction: 4-Hydroxy-3,5-difluoro-2-nitrophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is unique due to the presence of both electron-withdrawing nitro and fluoro groups, which can significantly influence its reactivity and stability. The carboxy group adds further versatility, allowing for additional functionalization and applications in various fields.
Properties
IUPAC Name |
4-borono-2,6-difluoro-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO6/c9-3-1-2(8(14)15)6(11(16)17)5(10)4(3)7(12)13/h1,14-15H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNATQFOBCZWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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